Cas no 1808569-12-1 (3,5-Dichlorobenzene-1,2-diamine hydrochloride)

3,5-Dichlorobenzene-1,2-diamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3,5-Dichlorobenzene-1,2-diamine hydrochloride
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- MDL: MFCD29033943
- Inchi: 1S/C6H6Cl2N2.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h1-2H,9-10H2;1H
- InChI Key: FTMQZIQCGINOBM-UHFFFAOYSA-N
- SMILES: NC1C(=CC(Cl)=CC=1Cl)N.Cl
3,5-Dichlorobenzene-1,2-diamine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-223968-0.5g |
3,5-dichlorobenzene-1,2-diamine hydrochloride |
1808569-12-1 | 95% | 0.5g |
$69.0 | 2024-06-20 | |
Enamine | EN300-223968-0.05g |
3,5-dichlorobenzene-1,2-diamine hydrochloride |
1808569-12-1 | 95% | 0.05g |
$21.0 | 2024-06-20 | |
Enamine | EN300-223968-100.0g |
3,5-dichlorobenzene-1,2-diamine hydrochloride |
1808569-12-1 | 95% | 100.0g |
$3432.0 | 2024-06-20 | |
Enamine | EN300-223968-0.25g |
3,5-dichlorobenzene-1,2-diamine hydrochloride |
1808569-12-1 | 95% | 0.25g |
$44.0 | 2024-06-20 | |
1PlusChem | 1P01AMTJ-50mg |
3,5-dichlorobenzene-1,2-diamine hydrochloride |
1808569-12-1 | 95% | 50mg |
$86.00 | 2024-06-18 | |
1PlusChem | 1P01AMTJ-10g |
3,5-dichlorobenzene-1,2-diamine hydrochloride |
1808569-12-1 | 95% | 10g |
$763.00 | 2023-12-20 | |
1PlusChem | 1P01AMTJ-100g |
3,5-dichlorobenzene-1,2-diamine hydrochloride |
1808569-12-1 | 95% | 100g |
$4304.00 | 2023-12-20 | |
Enamine | EN300-223968-25g |
3,5-dichlorobenzene-1,2-diamine hydrochloride |
1808569-12-1 | 95% | 25g |
$924.0 | 2023-09-15 | |
Enamine | EN300-223968-2.5g |
3,5-dichlorobenzene-1,2-diamine hydrochloride |
1808569-12-1 | 95% | 2.5g |
$153.0 | 2024-06-20 | |
Enamine | EN300-223968-0.1g |
3,5-dichlorobenzene-1,2-diamine hydrochloride |
1808569-12-1 | 95% | 0.1g |
$30.0 | 2024-06-20 |
3,5-Dichlorobenzene-1,2-diamine hydrochloride Related Literature
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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2. Back matter
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
Additional information on 3,5-Dichlorobenzene-1,2-diamine hydrochloride
Introduction to 3,5-Dichlorobenzene-1,2-diamine hydrochloride (CAS No. 1808569-12-1)
3,5-Dichlorobenzene-1,2-diamine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1808569-12-1, is a significant compound in the realm of pharmaceutical and chemical research. This compound, featuring a dichlorobenzene core substituted with diamine functional groups, has garnered attention due to its versatile applications in medicinal chemistry and material science. The structural motif of this molecule, characterized by the presence of two chlorine atoms at the 3rd and 5th positions relative to an amine-substituted benzene ring, imparts unique reactivity and potential utility in synthetic chemistry.
The hydrochloride salt form of 3,5-Dichlorobenzene-1,2-diamine hydrochloride enhances its solubility in aqueous systems, making it a valuable intermediate in the synthesis of more complex molecules. Its dual amine functionalities provide multiple sites for chemical modification, enabling the construction of intricate pharmacophores. In recent years, this compound has been explored as a building block in the development of novel therapeutic agents, particularly those targeting neurological and inflammatory disorders.
Recent advancements in computational chemistry have highlighted the potential of 3,5-Dichlorobenzene-1,2-diamine hydrochloride as a scaffold for drug design. Studies utilizing molecular docking simulations have demonstrated its ability to interact with various biological targets, including enzymes and receptors implicated in metabolic pathways. The dichloro substitution pattern enhances binding affinity by improving hydrophobic interactions and electronic complementarity with protein active sites. Such findings have spurred interest in its role as a precursor for next-generation small-molecule drugs.
In the context of medicinal chemistry, the reactivity of 3,5-Dichlorobenzene-1,2-diamine hydrochloride has been leveraged to develop inhibitors of key enzymes involved in disease pathogenesis. For instance, derivatives of this compound have shown promise in modulating enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammatory responses. The ability to fine-tune the electronic and steric properties of the molecule through structural modifications has allowed researchers to optimize potency and selectivity.
Moreover, the material science applications of 3,5-Dichlorobenzene-1,2-diamine hydrochloride are increasingly being explored. Its incorporation into polymer matrices has yielded materials with enhanced thermal stability and mechanical strength. These properties make it a candidate for use in high-performance coatings and advanced composite materials. The dual amine groups also facilitate cross-linking reactions, enabling the formation of robust three-dimensional networks with tailored properties.
The synthesis of 3,5-Dichlorobenzene-1,2-diamine hydrochloride typically involves multi-step organic transformations starting from commercially available dichlorobenzene derivatives. Advances in catalytic methods have streamlined these processes, improving yield and reducing environmental impact. Green chemistry principles have been applied to develop more sustainable synthetic routes, emphasizing minimal waste generation and energy efficiency.
Industrial-scale production of 3,5-Dichlorobenzene-1,2-diamine hydrochloride requires stringent quality control measures to ensure consistency and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify molecular structure and assess impurity profiles. These rigorous standards are essential for pharmaceutical applications where product integrity directly impacts efficacy and safety.
Future research directions for 3,5-Dichlorobenzene-1,2-diamine hydrochloride include exploring its potential in nanotechnology applications. Functionalized derivatives could serve as ligands for metal nanoparticles or as monomers in the synthesis of conductive polymers. The compound’s ability to form stable complexes with metals may also open avenues for use in catalysis and sensing technologies.
The broader impact of 3,5-Dichlorobenzene-1,2-diamine hydrochloride on scientific innovation underscores its importance as a versatile chemical entity. By bridging gaps between pharmaceutical discovery and advanced materials engineering, this compound exemplifies how fundamental chemical research can drive technological progress across multiple disciplines. As methodologies for molecular design continue to evolve, the utility of 3,5-Dichlorobenzene-1,2-diamine hydrochloride is expected to expand further.
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